

Application of N-5-Carboxypentyl-deoxymannojirimycin in Metabolic Disorder Studies

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Compound of Interest

Compound Name: *N-5-Carboxypentyl-deoxymannojirimycin*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ) is a synthetic iminosugar, a class of compounds that are structural analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom. This structural modification confers the ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein processing. Due to its structural similarity to mannose, C-DNJ is a potential inhibitor of α -mannosidases. Furthermore, the N-linked carboxypentyl group suggests it may also exhibit inhibitory activity against other glycosidases, similar to other N-alkylated iminosugars. These properties make C-DNJ a promising candidate for investigation in the context of metabolic disorders such as type 2 diabetes and lysosomal storage diseases.

These application notes provide an overview of the potential applications of C-DNJ in metabolic disorder research, based on the known activities of structurally related compounds like deoxymannojirimycin (DMJ) and N-alkylated deoxynojirimycin (DNJ) derivatives. Detailed experimental protocols are provided as a starting point for researchers to investigate the efficacy and mechanism of action of C-DNJ.

Potential Applications in Metabolic Disorders

Type 2 Diabetes Mellitus

Rationale: A key strategy in managing type 2 diabetes is the inhibition of α -glucosidases in the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. N-alkylated deoxynojirimycin derivatives have demonstrated potent α -glucosidase inhibitory activity.^{[1][2]} Studies on deoxynojirimycin (DNJ) have shown that it can alleviate insulin resistance by activating the insulin signaling PI3K/AKT pathway in skeletal muscle.^{[3][4]} DNJ has also been shown to effectively ameliorate glucose and lipid metabolism in prediabetic mice, reducing the risk of progression to type 2 diabetes.^[5]

Hypothesized Mechanism of Action: C-DNJ, as an N-substituted deoxymannojirimycin, is hypothesized to act as a competitive inhibitor of intestinal α -glucosidases, such as sucrase and maltase. This inhibition would delay carbohydrate digestion and glucose absorption, thereby lowering post-meal blood glucose spikes. Furthermore, it may improve insulin sensitivity in peripheral tissues.

Lysosomal Storage Diseases

Rationale: Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested macromolecules. Alpha-mannosidosis is an LSD resulting from a deficiency of lysosomal α -mannosidase, causing the accumulation of mannose-rich oligosaccharides.^{[6][7]} Substrate reduction therapy (SRT) is a therapeutic approach that aims to decrease the biosynthesis of the accumulating substrate. Inhibitors of glycosyltransferases or glycosidases involved in the synthesis of these substrates can serve as SRT agents. N-alkylated iminosugars have been shown to inhibit glycosphingolipid biosynthesis and have been evaluated for the treatment of glycosphingolipid storage diseases like Gaucher and Tay-Sachs disease.^{[8][9]}

Hypothesized Mechanism of Action: As a deoxymannojirimycin derivative, C-DNJ is a potential inhibitor of α -mannosidases.^[10] By inhibiting lysosomal α -mannosidase, C-DNJ could potentially reduce the accumulation of mannose-containing glycans in alpha-mannosidosis. Additionally, depending on its broader specificity, it might inhibit other enzymes involved in the

biosynthesis of complex glycans, offering a broader potential for substrate reduction in other LSDs.

Quantitative Data from Structurally Related Compounds

The following tables summarize the inhibitory activities of deoxynojirimycin (DNJ), deoxymannojirimycin (DMJ), and their N-alkylated derivatives against relevant enzymes. This data provides a basis for estimating the potential potency of C-DNJ.

Table 1: Inhibitory Activity of Deoxynojirimycin (DNJ) and its Derivatives against α -Glucosidases

Compound	Enzyme Source	IC50 (μ M)	Reference
1-Deoxynojirimycin (DNJ)	Yeast α -glucosidase	>1000	[11]
1-Deoxynojirimycin (DNJ)	Rice α -glucosidase	0.05	[11]
N-Butyl-DNJ	Not specified	-	[12]
N-Hydroxyethyl-DNJ	Not specified	-	[12]

Table 2: Inhibitory Activity of Deoxymannojirimycin (DMJ) and Related Compounds against α -Mannosidases

Compound	Enzyme Source	Ki (μM)	IC50 (μM)	Reference
Swainsonine	Human Lysosomal α-mannosidase	0.4	-	[10]
Mannostatin A	Human Lysosomal α-mannosidase	0.4	-	[10]
1,4-dideoxy-1,4-imino-D-mannitol (DIM)	Golgi α-mannosidase II	-	-	[13]
6-Deoxy-DIM	AMAN-2 (C. elegans Golgi-type)	0.19	-	[13]

Note: The inhibitory constants (Ki and IC50) are highly dependent on the enzyme source and assay conditions. The data presented here should be used as a comparative reference.

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of **N-5-Carboxypentyl-deoxymannojirimycin** on metabolic-disorder-related pathways.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory potency of C-DNJ against α-glucosidase.

Materials:

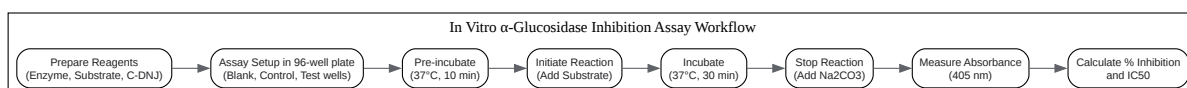
- **N-5-Carboxypentyl-deoxymannojirimycin** (C-DNJ)
- α-Glucosidase from *Saccharomyces cerevisiae* (yeast) or rat intestinal acetone powder
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

- Phosphate buffer (100 mM, pH 6.8)
- Sodium carbonate (Na_2CO_3) solution (0.1 M) for stopping the reaction
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
 - Dissolve α -glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
 - Prepare a 5 mM stock solution of pNPG in phosphate buffer.
 - Prepare a stock solution of C-DNJ in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 μM to 1 mM). Acarbose can be used as a positive control.
- Assay:
 - In a 96-well plate, add 50 μL of phosphate buffer to the blank wells.
 - Add 50 μL of the different concentrations of C-DNJ or acarbose to the test wells.
 - Add 50 μL of phosphate buffer to the control wells (enzyme activity without inhibitor).
 - Add 25 μL of the α -glucosidase solution to all wells except the blank wells.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 25 μL of the pNPG solution to all wells.
 - Incubate the plate at 37°C for 30 minutes.
 - Stop the reaction by adding 100 μL of 0.1 M Na_2CO_3 solution to all wells.
- Data Analysis:

- Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of C-DNJ using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Workflow for the in vitro α -glucosidase inhibition assay.

Protocol 2: In Vitro Lysosomal α -Mannosidase Inhibition Assay

This protocol is to assess the inhibitory effect of C-DNJ on lysosomal α -mannosidase.

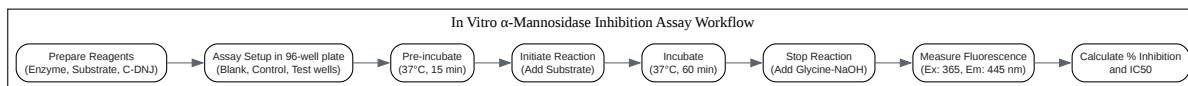
Materials:

- **N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ)**
- Human or bovine lysosomal α -mannosidase
- 4-Methylumbelliferyl- α -D-mannopyranoside (4-MU- α -Man) as a fluorogenic substrate
- Citrate-phosphate buffer (100 mM, pH 4.5)
- Glycine-NaOH buffer (200 mM, pH 10.7) for stopping the reaction
- 96-well black microplate

- Fluorometric microplate reader

Procedure:

- Prepare Reagents:
 - Dilute the lysosomal α -mannosidase in citrate-phosphate buffer to the desired concentration.
 - Prepare a 1 mM stock solution of 4-MU- α -Man in the same buffer.
 - Prepare a stock solution of C-DNJ and perform serial dilutions in the buffer. Swainsonine can be used as a positive control.
- Assay:
 - In a 96-well black plate, add 20 μ L of citrate-phosphate buffer to the blank wells.
 - Add 20 μ L of the different concentrations of C-DNJ or swainsonine to the test wells.
 - Add 20 μ L of buffer to the control wells.
 - Add 10 μ L of the α -mannosidase solution to all wells except the blank wells.
 - Pre-incubate the plate at 37°C for 15 minutes.
 - Start the reaction by adding 10 μ L of the 4-MU- α -Man solution to all wells.
 - Incubate at 37°C for 60 minutes.
 - Stop the reaction by adding 200 μ L of glycine-NaOH buffer.
- Data Analysis:
 - Measure the fluorescence of the released 4-methylumbelliferone using a fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm).
 - Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.



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Workflow for the in vitro α -mannosidase inhibition assay.

Protocol 3: In Vivo Study in a Type 2 Diabetes Animal Model

This protocol outlines a study to evaluate the anti-hyperglycemic effects of C-DNJ in a diet-induced obese and diabetic mouse model.

Materials:

- **N-5-Carboxypentyl-deoxymannojirimycin (C-DNJ)**
- C57BL/6J mice
- High-fat diet (HFD)
- Standard chow diet
- Oral gavage needles
- Blood glucose meter and strips
- Insulin ELISA kit

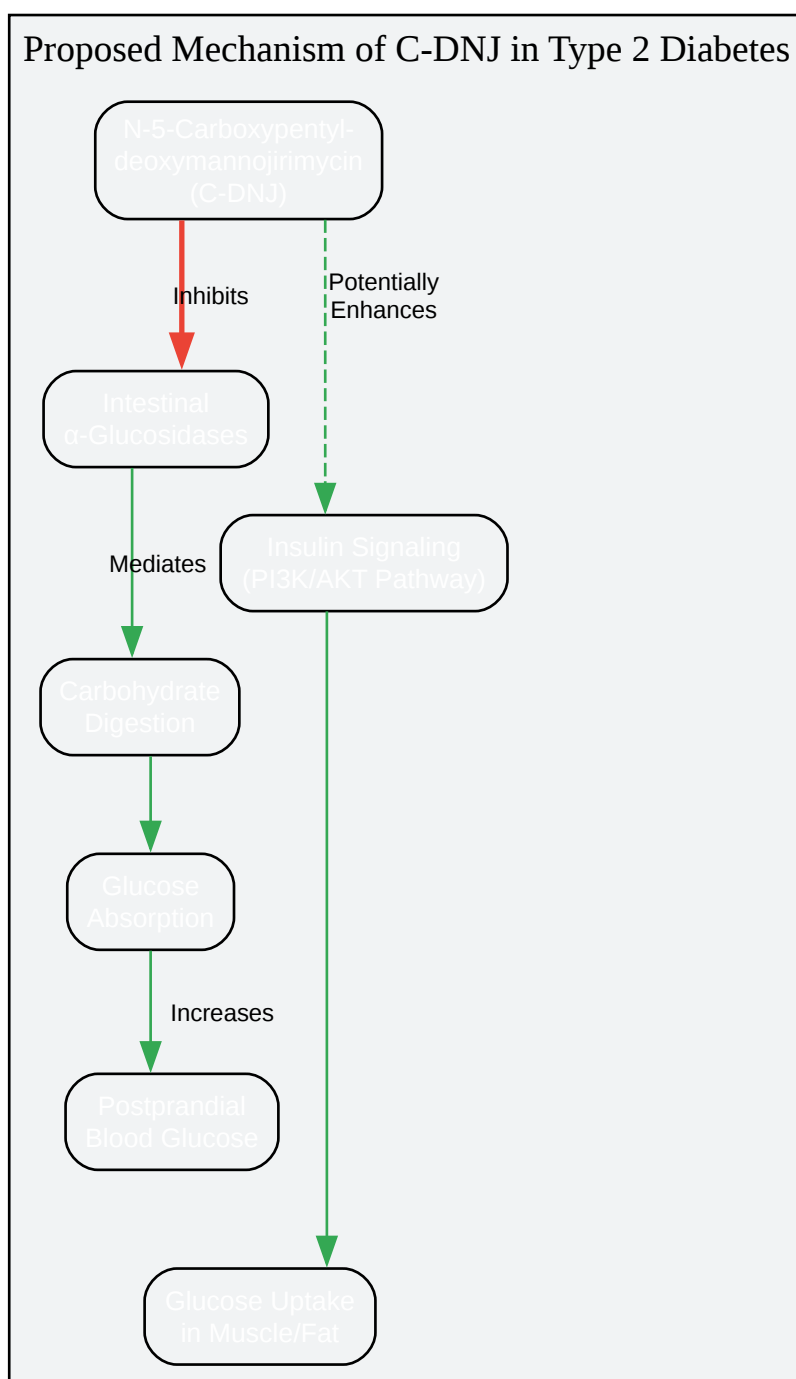
Procedure:

- Induction of Diabetes:

- Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group will be fed a standard chow diet.
- Treatment:
 - Randomly divide the HFD-fed mice into a vehicle control group and C-DNJ treatment groups (e.g., 10, 25, 50 mg/kg body weight).
 - Administer C-DNJ or vehicle (e.g., water or saline) daily by oral gavage for 4-8 weeks.
- Assessments:
 - Body Weight and Food Intake: Monitor weekly.
 - Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after an overnight fast.
 - Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose solution (2 g/kg) by oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
 - Tissue Collection: At the end of the study, euthanize the mice and collect blood, liver, skeletal muscle, and adipose tissue for further analysis (e.g., Western blotting for insulin signaling proteins, gene expression analysis).
- Data Analysis:
 - Analyze changes in body weight, food intake, fasting glucose, and insulin levels.
 - Calculate the area under the curve (AUC) for the OGTT.
 - Perform statistical analysis (e.g., ANOVA) to determine the significance of the effects of C-DNJ.

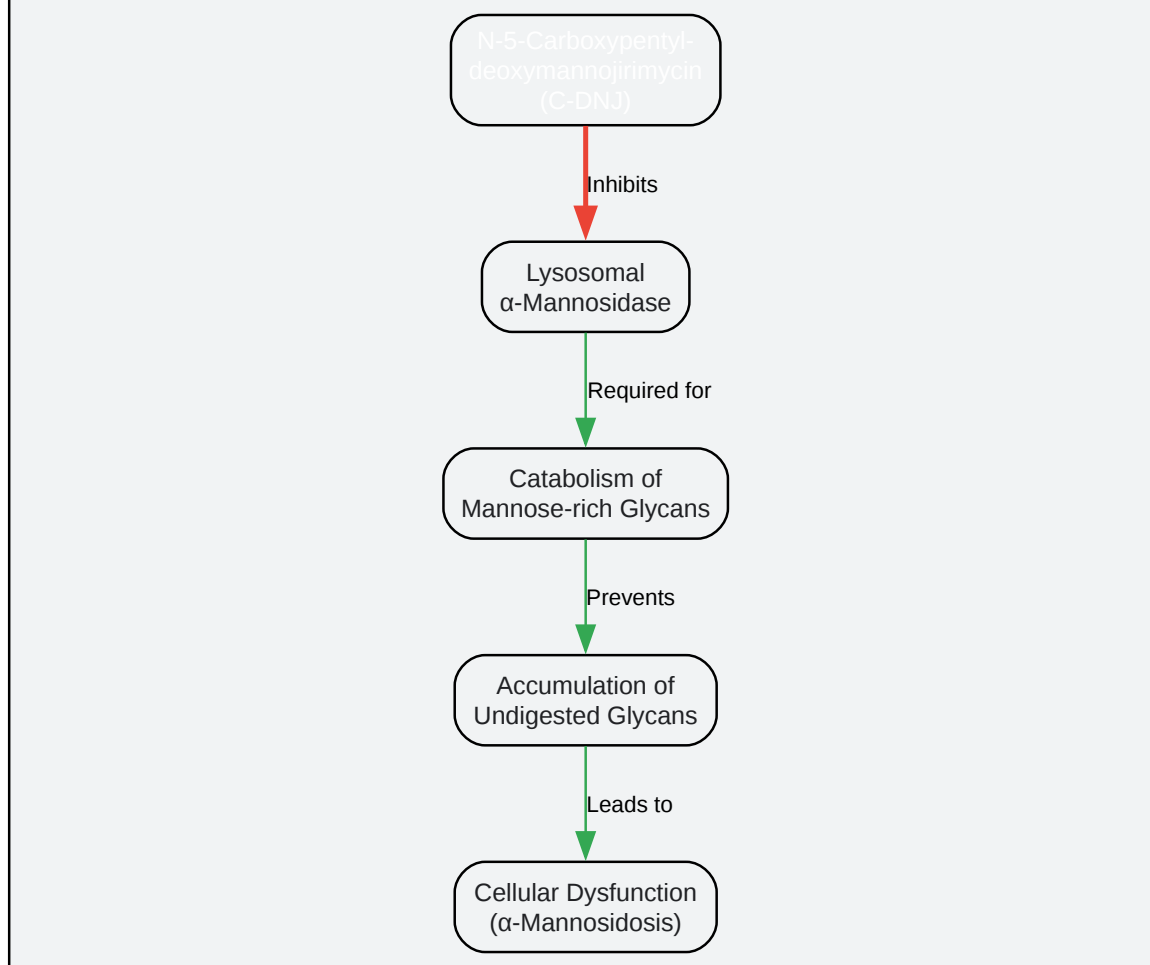
Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways affected by C-DNJ in the context of metabolic disorders.



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Hypothesized action of C-DNJ in managing type 2 diabetes.

Proposed Mechanism of C-DNJ in Lysosomal Storage Disease (α -Mannosidosis)

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Hypothesized action of C-DNJ in α -Mannosidosis.

Conclusion

N-5-Carboxypentyl-deoxymannojirimycin holds considerable promise as a research tool and potential therapeutic agent for metabolic disorders. Its predicted dual-action capability—inhibiting intestinal α -glucosidases for diabetes management and modulating α -mannosidase activity for lysosomal storage diseases—warrants thorough investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the full potential of this intriguing iminosugar. It is imperative that future studies focus on validating

these hypothesized mechanisms and quantifying the specific inhibitory activities and in vivo efficacy of C-DNJ.

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